molecular formula C6H20Gd2O22 B8022862 Gadolinium(3+);oxalate;decahydrate

Gadolinium(3+);oxalate;decahydrate

Cat. No.: B8022862
M. Wt: 758.7 g/mol
InChI Key: MOJMYWALZOTAOX-UHFFFAOYSA-H
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Description

Gadolinium(3+);oxalate;decahydrate: is a chemical compound with the formula Gd2(C2O4)3·10H2O. It is a coordination compound where gadolinium ions are coordinated by oxalate ions and water molecules. This compound is of interest due to its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale precipitation reactions where gadolinium salts are reacted with oxalic acid under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

  • Common reagents include hydrochloric acid, sodium hydroxide, and oxalic acid. Reaction conditions vary but often involve aqueous solutions and controlled temperatures.

Major Products Formed:

  • Major products include gadolinium chloride, gadolinium hydroxide, and gadolinium oxide, depending on the specific reaction conditions.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Gadolinium(3+);chloride:

    • Similar in that it contains gadolinium ions but differs in its anionic counterpart (chloride instead of oxalate).
  • Gadolinium(3+);nitrate:

    • Another gadolinium salt with nitrate as the anion.
  • Gadolinium(3+);sulfate:

    • Contains sulfate ions instead of oxalate.

Uniqueness:

Properties

IUPAC Name

gadolinium(3+);oxalate;decahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Gd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJMYWALZOTAOX-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Gd+3].[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Gd2O22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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